
Benzoic acid, 3-(bis(2-chloroethyl)amino)-2,4-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is characterized by the presence of a benzoic acid core substituted with bis(2-chloroethyl)amino and two methyl groups at the 2 and 4 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3-(bis(2-chloroethyl)amino)-2,4-dimethyl- typically involves the introduction of the bis(2-chloroethyl)amino group onto a benzoic acid derivative. One common method involves the reaction of 3-amino-2,4-dimethylbenzoic acid with 2-chloroethyl chloride under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
Benzoic acid, 3-(bis(2-chloroethyl)amino)-2,4-dimethyl- can undergo various chemical reactions, including:
Oxidation: The methyl groups can be oxidized to form carboxylic acids.
Reduction: The bis(2-chloroethyl)amino group can be reduced to form secondary amines.
Substitution: The chlorine atoms in the bis(2-chloroethyl)amino group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
Benzoic acid, 3-(bis(2-chloroethyl)amino)-2,4-dimethyl- has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, particularly its anticancer properties.
Medicine: Investigated as a potential anticancer agent due to its ability to alkylate DNA and inhibit cell proliferation.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of benzoic acid, 3-(bis(2-chloroethyl)amino)-2,4-dimethyl- involves the alkylation of DNA. The bis(2-chloroethyl)amino group can form covalent bonds with DNA, leading to cross-linking and inhibition of DNA replication and transcription. This results in the inhibition of cell proliferation and induction of cell death. The compound targets rapidly dividing cells, making it a potential candidate for anticancer therapy.
類似化合物との比較
Benzoic acid, 3-(bis(2-chloroethyl)amino)-2,4-dimethyl- can be compared with other similar compounds such as:
Nitrogen mustards: These compounds also contain bis(2-chloroethyl)amino groups and are used as anticancer agents.
Chlorambucil: A nitrogen mustard derivative used in cancer treatment.
Melphalan: Another nitrogen mustard derivative with similar anticancer properties.
The uniqueness of benzoic acid, 3-(bis(2-chloroethyl)amino)-2,4-dimethyl- lies in its specific substitution pattern on the benzoic acid core, which may confer distinct biological activity and selectivity compared to other nitrogen mustard derivatives.
特性
CAS番号 |
24830-45-3 |
|---|---|
分子式 |
C13H17Cl2NO2 |
分子量 |
290.18 g/mol |
IUPAC名 |
3-[bis(2-chloroethyl)amino]-2,4-dimethylbenzoic acid |
InChI |
InChI=1S/C13H17Cl2NO2/c1-9-3-4-11(13(17)18)10(2)12(9)16(7-5-14)8-6-15/h3-4H,5-8H2,1-2H3,(H,17,18) |
InChIキー |
HRDXLCGXZZRIQG-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(C=C1)C(=O)O)C)N(CCCl)CCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


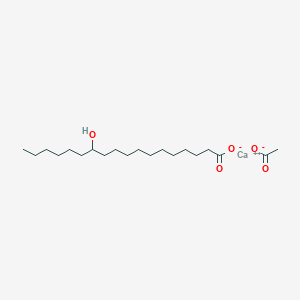

![2-[2-(dimethylamino)-2-oxoethoxy]benzamide](/img/structure/B13787706.png)
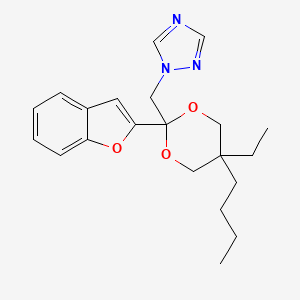
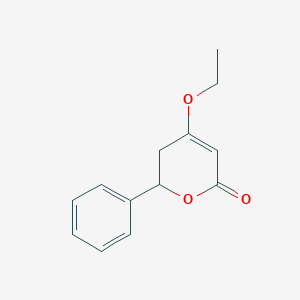
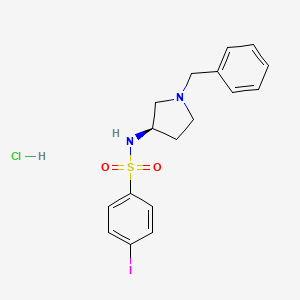
![Dodecanamide, N-[3-[bis(2-hydroxyethyl)oxidoamino]propyl]-](/img/structure/B13787734.png)

![N,N'-[Ethane-1,2-diylbis[(acetylimino)ethane-2,1-diyl]]bishexadecan-1-amide](/img/structure/B13787737.png)
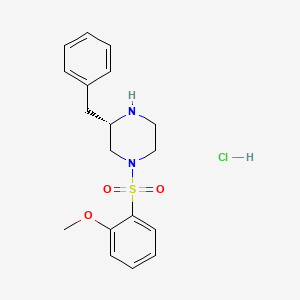
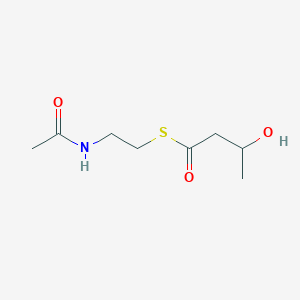
![1-[4-[2-(2,4-dimethylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13787755.png)


